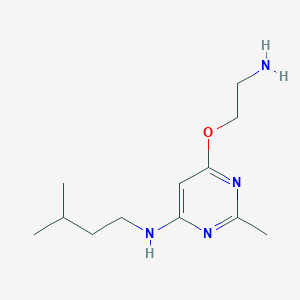

6-(2-aminoethoxy)-N-isopentyl-2-methylpyrimidin-4-amine

Description

Properties

IUPAC Name |

6-(2-aminoethoxy)-2-methyl-N-(3-methylbutyl)pyrimidin-4-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H22N4O/c1-9(2)4-6-14-11-8-12(17-7-5-13)16-10(3)15-11/h8-9H,4-7,13H2,1-3H3,(H,14,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RBVHICMYOKNAAH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC(=CC(=N1)OCCN)NCCC(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H22N4O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

238.33 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanism of Action

Target of Action

The primary targets of 6-(2-aminoethoxy)-N-isopentyl-2-methylpyrimidin-4-amine are the sodium-potassium adenosine triphosphatase (ATPase) and the sarcoplasmic reticulum calcium ATPase isoform 2 (SERCA-2) . These proteins play crucial roles in maintaining the electrochemical gradients across the cell membranes, which are essential for cellular functions such as signal transduction, nutrient uptake, and muscle contraction.

Mode of Action

6-(2-aminoethoxy)-N-isopentyl-2-methylpyrimidin-4-amine interacts with its targets by inhibiting the sodium-potassium ATPase and stimulating the SERCA-2. This dual action leads to an increase in intracellular calcium concentration, thereby improving contractility (inotropic effect) and enhancing relaxation during the diastolic phase (lusitropic effect).

Biochemical Pathways

The compound affects the calcium signaling pathway, which is central to cardiac muscle contraction and relaxation. By inhibiting sodium-potassium ATPase, it disrupts the ion balance, leading to an increase in intracellular sodium. This, in turn, reduces the activity of the sodium-calcium exchanger, resulting in an increase in intracellular calcium. Simultaneously, by stimulating SERCA-2, it enhances the reuptake of calcium into the sarcoplasmic reticulum, further contributing to the increase in intracellular calcium.

Result of Action

The increase in intracellular calcium concentration due to the action of 6-(2-aminoethoxy)-N-isopentyl-2-methylpyrimidin-4-amine results in improved cardiac muscle contractility and enhanced diastolic relaxation. This can potentially alleviate symptoms in conditions such as acute heart failure syndromes.

Biochemical Analysis

Biochemical Properties

6-(2-aminoethoxy)-N-isopentyl-2-methylpyrimidin-4-amine plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been observed to act as a spacer/linker in the synthesis of bioconjugate materials, which are used in drug delivery and protein labeling. Additionally, it is employed as a receptor chain in the preparation of carboxamidoquinoline-based water-soluble, ratiometric fluorescent zinc sensors. These interactions highlight its versatility and importance in biochemical applications.

Cellular Effects

6-(2-aminoethoxy)-N-isopentyl-2-methylpyrimidin-4-amine influences various cellular processes and functions. It has been shown to affect cell signaling pathways, gene expression, and cellular metabolism. For example, its role as a spacer/linker in bioconjugate synthesis can impact the delivery and targeting of therapeutic agents within cells. This compound’s ability to interact with cellular components makes it a valuable tool for studying cellular mechanisms and developing new therapeutic strategies.

Molecular Mechanism

The molecular mechanism of 6-(2-aminoethoxy)-N-isopentyl-2-methylpyrimidin-4-amine involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. It acts as a receptor chain in the preparation of fluorescent zinc sensors, indicating its ability to bind to specific targets and modulate their activity. This binding interaction is crucial for its function in biochemical assays and therapeutic applications.

Dosage Effects in Animal Models

The effects of 6-(2-aminoethoxy)-N-isopentyl-2-methylpyrimidin-4-amine vary with different dosages in animal models. At lower doses, it may exhibit beneficial effects, while higher doses could lead to toxic or adverse effects. For instance, studies on similar compounds have shown that dosage can influence insulin sensitivity and metabolic responses in animal models. It is crucial to determine the optimal dosage to maximize its therapeutic potential while minimizing adverse effects.

Metabolic Pathways

6-(2-aminoethoxy)-N-isopentyl-2-methylpyrimidin-4-amine is involved in various metabolic pathways. It interacts with enzymes and cofactors that regulate metabolic flux and metabolite levels. For example, its role as a spacer/linker in bioconjugate synthesis can affect the metabolism of therapeutic agents. Understanding these metabolic pathways is essential for predicting its effects on cellular metabolism and developing effective therapeutic strategies.

Transport and Distribution

The transport and distribution of 6-(2-aminoethoxy)-N-isopentyl-2-methylpyrimidin-4-amine within cells and tissues are critical for its function. It interacts with transporters and binding proteins that facilitate its localization and accumulation in specific cellular compartments. These interactions determine its bioavailability and effectiveness in biochemical assays and therapeutic applications.

Subcellular Localization

The subcellular localization of 6-(2-aminoethoxy)-N-isopentyl-2-methylpyrimidin-4-amine is influenced by targeting signals and post-translational modifications. It is directed to specific compartments or organelles, where it exerts its activity or function. Understanding its subcellular localization is crucial for elucidating its mechanism of action and optimizing its use in research and therapeutic applications.

Biological Activity

6-(2-aminoethoxy)-N-isopentyl-2-methylpyrimidin-4-amine is a compound of interest due to its potential biological activities, particularly in the field of cancer research. This article compiles relevant data on its biological activity, including mechanisms of action, cytotoxicity, and potential therapeutic applications, supported by diverse sources and case studies.

Chemical Structure and Properties

- Chemical Formula : C12H18N4O

- CAS Number : 2098085-54-0

- Molecular Weight : 234.30 g/mol

The compound features a pyrimidine ring substituted with an aminoethoxy group and an isopentyl chain, which may influence its biological interactions.

Cytotoxicity Studies

Recent research has evaluated the cytotoxic effects of derivatives similar to 6-(2-aminoethoxy)-N-isopentyl-2-methylpyrimidin-4-amine against various cancer cell lines. The following table summarizes findings from notable studies:

| Compound | Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|---|

| Compound 1 | A549 (Lung) | 15.74 ± 1.7 | Induces apoptosis and inhibits IL-6 release |

| Compound 2 | CaCo-2 (Colorectal) | 13.95 ± 2.5 | Promotes early apoptosis |

| Compound 3 | HTB-140 (Melanoma) | Not specified | Reduces cell viability |

The most promising results were observed with derivatives that induced significant apoptosis and decreased interleukin levels, suggesting a potential anti-inflammatory effect alongside cytotoxicity .

Case Studies

- In Vitro Studies : A study assessing the cytotoxicity of bis(2-aminoethyl)amine derivatives found that compounds with structural similarities to 6-(2-aminoethoxy)-N-isopentyl-2-methylpyrimidin-4-amine exhibited moderate antiproliferative effects across several human cancer cell lines. The study utilized the MTT assay to measure cell viability and flow cytometry for apoptosis assessment .

- Apoptotic Mechanisms : Flow cytometry analysis revealed that treatment with certain derivatives led to a higher percentage of cells undergoing early apoptosis compared to controls. This indicates that the compound may trigger apoptotic pathways, which are crucial for cancer therapy .

- Interleukin Inhibition : The inhibition of interleukin-6 (IL-6), a pro-inflammatory cytokine, was significantly noted in treated cells, suggesting that the compound could have dual roles in both inhibiting tumor growth and reducing inflammation .

Comparison with Similar Compounds

Comparison with Structural Analogs

Variations in N-Alkyl Substituents

The N-alkyl chain significantly influences lipophilicity and steric effects. Key analogs include:

| Compound Name | CAS Number | N-Alkyl Group | Molecular Weight (g/mol) | logP (Predicted) |

|---|---|---|---|---|

| 6-(2-Aminoethoxy)-N-ethyl-2-methylpyrimidin-4-amine | 2097969-19-0 | Ethyl | ~235.3 | ~1.2 |

| 6-(2-Aminoethoxy)-N-isobutyl-2-methylpyrimidin-4-amine | 2098034-03-6 | Isobutyl | ~277.4 | ~2.1 |

| 6-(2-Aminoethoxy)-N-isopentyl-2-methylpyrimidin-4-amine | 2098085-54-0 | Isopentyl | ~291.4 | ~2.8 |

| 6-(2-Aminoethoxy)-N-hexyl-2-methylpyrimidin-4-amine | 2098084-63-8 | Hexyl | ~305.5 | ~3.5 |

Key Observations :

Substituent Modifications on the Pyrimidine Ring

Methyl Group at the 2-Position

The 2-methyl group is conserved in the target compound and select analogs (e.g., CAS 2098034-03-6).

Aminoethoxy Group at the 6-Position

The 2-aminoethoxy moiety is a critical hydrogen-bond donor/acceptor. Analogous compounds, such as those in (4-[4-(2-aminoethoxy)benzyl]aniline), demonstrate that this group enhances interactions with polar residues in biological targets . In kinase inhibitors (e.g., ), similar substituents improve affinity by engaging active-site water molecules or amino acids .

Preparation Methods

Synthetic Strategy Overview

The synthesis of 6-(2-aminoethoxy)-N-isopentyl-2-methylpyrimidin-4-amine generally involves:

- Construction or functionalization of the 2-methylpyrimidin-4-amine core.

- Introduction of the 6-(2-aminoethoxy) substituent via nucleophilic substitution or etherification.

- N-isopentyl substitution on the pyrimidin-4-amine nitrogen.

These steps are typically performed sequentially with careful control of reaction conditions to ensure regioselectivity and functional group compatibility.

Key Preparation Methods

Preparation of 6-Chloro-2-methylpyrimidin-4-amine Intermediate

- Starting from 2-methylpyrimidin-4-amine, chlorination at the 6-position is achieved using chlorinating agents under controlled conditions to yield 6-chloro-2-methylpyrimidin-4-amine.

- This intermediate serves as a versatile substrate for subsequent nucleophilic substitution reactions to introduce the aminoethoxy group.

Nucleophilic Substitution to Introduce 2-Aminoethoxy Group

- The 6-chloro substituent is displaced by 2-aminoethanol or its derivatives under basic conditions to form the 6-(2-aminoethoxy) substituent.

- Typical reaction conditions involve heating in polar aprotic solvents such as DMF or DMSO with a base like sodium hydroxide or potassium carbonate to facilitate substitution.

- The reaction is monitored for completion by TLC or HPLC, and the product is isolated by extraction and purification via chromatography.

N-Isopentylation of the Pyrimidin-4-amine

- The amino group at the 4-position of the pyrimidine ring is alkylated with isopentyl halides (e.g., isopentyl bromide) under nucleophilic substitution conditions.

- This step often requires a base such as triethylamine or sodium hydride to deprotonate the amine, enhancing nucleophilicity.

- Alkylation is conducted under anhydrous conditions to prevent side reactions, and the product is purified by crystallization or chromatography.

Alternative Synthetic Routes

Sulfinyl Ketimine-Mediated Amine Synthesis

- Recent advances in chiral amine synthesis using zirconocene hydride reduction of sulfinyl ketimines offer a stereoselective approach to amine-containing pyrimidines.

- This method involves ketimine formation from a ketone precursor and (R)-2-methylpropane-2-sulfinamide, followed by zirconocene hydride reduction to yield chiral amines without protecting groups.

- While this approach is more applicable to chiral amine derivatives, it demonstrates potential for efficient synthesis of complex aminopyrimidine analogs.

Reaction Conditions and Purification

| Step | Reagents/Conditions | Solvent | Temperature | Purification Method | Yield Range |

|---|---|---|---|---|---|

| Chlorination at 6-position | Chlorinating agent (e.g., POCl3) | DMF or similar | 80–100 °C | Extraction, chromatography | Moderate to high |

| Nucleophilic substitution | 2-aminoethanol, NaOH/K2CO3 | DMF/DMSO | 60–100 °C | Extraction, chromatography | Moderate to high |

| N-Isopentylation | Isopentyl bromide, base (Et3N, NaH) | Anhydrous solvent | Room temp to reflux | Crystallization, chromatography | Moderate to high |

| Sulfinyl ketimine reduction (alternative) | (R)-2-methylpropane-2-sulfinamide, Ti(OEt)4, Cp2ZrHCl | THF | 25–80 °C | Silica gel chromatography | High (stereoselective) |

Research Findings and Notes

- The nucleophilic substitution step is sensitive to the choice of solvent and base; polar aprotic solvents with strong bases favor higher substitution yields.

- Alkylation of the pyrimidin-4-amine nitrogen requires careful control to avoid over-alkylation or side reactions.

- Protection of functional groups is generally avoided or minimized to streamline synthesis.

- The zirconocene hydride-mediated method offers a shorter, protecting-group-free route to chiral amines but may require specialized reagents and equipment.

- Purification typically involves standard organic extraction followed by chromatographic techniques to achieve high purity.

Summary Table of Preparation Methods

| Method | Description | Advantages | Limitations |

|---|---|---|---|

| Chlorination + Nucleophilic Substitution + Alkylation | Classical stepwise synthesis from pyrimidine core | Well-established, scalable | Multi-step, moderate complexity |

| Sulfinyl Ketimine + Zirconocene Hydride Reduction | Stereoselective chiral amine synthesis | High stereoselectivity, fewer steps | Requires specialized reagents |

Q & A

Basic: What synthetic strategies are recommended for synthesizing 6-(2-aminoethoxy)-N-isopentyl-2-methylpyrimidin-4-amine, and how can reaction conditions be optimized?

Methodological Answer:

The synthesis typically involves multi-step reactions, starting with functionalization of the pyrimidine core. Key steps include:

- Nucleophilic substitution to introduce the isopentyl group at the N-position of pyrimidine .

- Etherification to attach the 2-aminoethoxy moiety, often using coupling agents like EDCI or DCC in anhydrous solvents (e.g., DMF or dichloromethane) under inert atmospheres .

- Optimization Tips :

Advanced: How can computational modeling guide the prediction of reaction pathways and regioselectivity for this compound?

Methodological Answer:

Quantum chemical calculations (e.g., DFT) and reaction path search algorithms can:

- Predict transition states to identify energetically favorable pathways for etherification and alkylation steps .

- Evaluate regioselectivity by comparing activation energies for competing substitution sites on the pyrimidine ring .

- Tools : Gaussian or ORCA software packages, combined with molecular dynamics simulations to assess solvent effects .

Basic: What analytical techniques are critical for characterizing the structural integrity of this compound?

Methodological Answer:

- NMR Spectroscopy :

- Mass Spectrometry (HRMS) : Validate molecular weight and fragmentation patterns .

- HPLC : Assess purity (>95% for biological assays) using C18 columns and acetonitrile/water mobile phases .

Advanced: How can X-ray crystallography resolve conformational ambiguities in pyrimidine derivatives like this compound?

Methodological Answer:

- Crystallization : Use slow evaporation in solvents like ethanol/dichloromethane to obtain single crystals .

- Key Parameters :

- Dihedral angles between pyrimidine and substituent planes (e.g., aminoethoxy vs. isopentyl groups) to assess steric effects .

- Hydrogen-bonding networks (e.g., N–H⋯N/O interactions) stabilizing the crystal lattice .

- Software : SHELX for structure refinement; Mercury for visualizing intermolecular interactions .

Advanced: How should researchers address contradictory reports on biological activity across studies?

Methodological Answer:

- Standardized Assays : Use consistent protocols (e.g., MIC for antimicrobial activity; IC for cytotoxicity) .

- Structure-Activity Relationship (SAR) Analysis :

- Reproducibility : Cross-test in multiple cell lines or microbial strains to rule out model-specific biases .

Basic: What purification challenges arise during synthesis, and how can they be mitigated?

Methodological Answer:

- Common Issues :

- Hydrophobic byproducts from incomplete alkylation .

- Oxidative degradation of the aminoethoxy group .

- Solutions :

- Use silica gel chromatography with 5–10% methanol in dichloromethane to resolve polar impurities .

- Add antioxidants (e.g., BHT) during etherification steps .

- Store final compounds under argon at -20°C to prevent decomposition .

Advanced: What role does the 2-aminoethoxy group play in modulating pharmacokinetic properties?

Methodological Answer:

- Solubility : The aminoethoxy moiety enhances water solubility via hydrogen bonding, critical for in vivo bioavailability .

- Metabolic Stability :

- Primary amine susceptible to oxidation; consider prodrug strategies (e.g., acetyl protection) .

- Use hepatic microsome assays to identify metabolic hotspots .

- Target Engagement : The flexible chain may facilitate binding to deep catalytic pockets in enzymes .

Advanced: How can researchers leverage polymorph screening to improve formulation stability?

Methodological Answer:

- Screening Methods :

- Solvent-drop grinding or temperature cycling to identify stable polymorphs .

- DSC and PXRD to characterize thermal and crystalline properties .

- Stability Insights :

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.